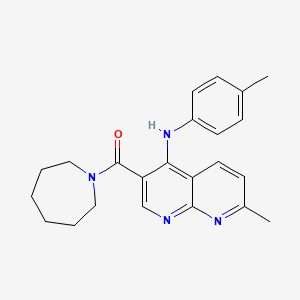

3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine

Description

The compound 3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine features a 1,8-naphthyridine core substituted with:

- A 7-methyl group at position 5.

- An azepane-1-carbonyl moiety at position 3, introducing a seven-membered lactam ring.

- A 4-methylphenyl group as the N-substituent at position 2.

Properties

IUPAC Name |

azepan-1-yl-[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-16-7-10-18(11-8-16)26-21-19-12-9-17(2)25-22(19)24-15-20(21)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGIFACOJHZIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepane-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine (commonly referred to as the compound) is a complex organic molecule belonging to the naphthyridine derivative family. Its unique structure, which includes an azepane ring and various functional groups, positions it as a candidate for significant biological activity. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 374.488 g/mol. Its structural features include:

- Azepane Ring : A seven-membered saturated ring that contributes to the compound's pharmacological properties.

- Naphthyridine Core : A bicyclic structure that is often associated with biological activity.

- Substituents : The presence of a methyl group and a phenyl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Naphthyridine Core : Using appropriate precursors and reaction conditions.

- Introduction of the Azepane Ring : Achieved through cyclization reactions involving cyclic amines.

- Functionalization : Involves adding methyl and phenyl groups to enhance biological activity.

Optimized reaction conditions are crucial for maximizing yield and purity during synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Bruton's Tyrosine Kinase (BTK) Inhibition : It acts as a small molecule inhibitor of BTK, which is significant in treating certain leukemias and lymphomas.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against bacterial strains | |

| BTK Inhibition | Modulation of signaling pathways |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes involved in cancer progression or microbial resistance, altering their activity.

- Receptor Modulation : It potentially interacts with receptors that regulate cell growth and apoptosis.

Ongoing studies aim to elucidate these interactions further to enhance understanding of its pharmacological profile.

Case Studies

Recent case studies have explored the compound's efficacy in various settings:

- Cancer Cell Lines : In vitro studies demonstrated significant reductions in viability among multiple cancer cell lines treated with the compound, with IC50 values indicating potent activity.

- Microbial Inhibition : Testing against common pathogens showed that the compound inhibited growth at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridin-4-amine Derivatives

Structural Analogues and Substituent Effects

Key structural variations among 1,8-naphthyridin-4-amine derivatives include:

Substituents on the naphthyridine core (positions 2, 3, 5, 7).

Acyl/heterocyclic groups at position 3.

Aromatic/alkyl substituents on the N-amine.

Table 1: Comparative Analysis of Selected Derivatives

Key Observations:

- Azepane vs.

- Fluorine Substitution : L968-0275, with a 5-fluoro-2-methylphenyl group, highlights the role of halogenation in modulating electronic properties and bioavailability .

- Trifluoromethyl (CF3) Groups : Derivatives like 3e and 3f exhibit high yields (80–85%) and elevated melting points (>130°C), attributed to the electron-withdrawing CF3 group enhancing crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.